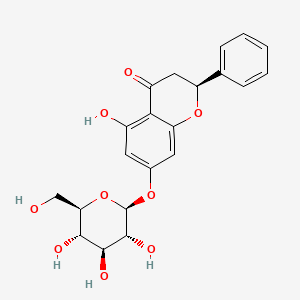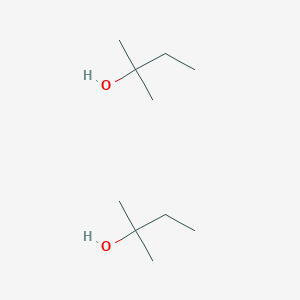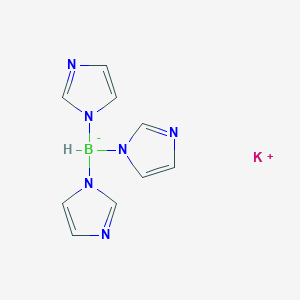
4-Pyridone-N-tetrafluoropropionic acid Cs salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridone-N-tetrafluoropropionic acid Cs salt is a specialized chemical compound used primarily in medicinal chemistry and advanced material design. It is known for its role in fluoroalkylation, a process that introduces fluorinated alkyl groups into molecules, enhancing their chemical properties such as stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridone-N-tetrafluoropropionic acid Cs salt typically involves the reaction of 4-pyridone with tetrafluoropropionic acid in the presence of a cesium base. The reaction conditions often include:
Solvent: Commonly used solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Catalysts such as cesium carbonate or cesium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of raw materials.
Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridone-N-tetrafluoropropionic acid Cs salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyridone compounds, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pyridone-N-tetrafluoropropionic acid Cs salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Integral in the development of drug candidates, particularly those requiring improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties such as increased resistance to degradation.
Mécanisme D'action
The compound exerts its effects primarily through the introduction of fluorinated groups into target molecules. These fluorinated groups enhance the chemical stability and bioavailability of the molecules. The molecular targets often include enzymes and receptors, where the fluorinated derivatives exhibit improved binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridone-N-tetrafluoropropionic acid Cs salt
- 4-Bromophenoxytetrafluoropropionic acid Cs salt
- 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt
Uniqueness
Compared to similar compounds, 4-Pyridone-N-tetrafluoropropionic acid Cs salt is unique due to its specific structure that allows for versatile modifications. Its ability to undergo various chemical reactions makes it a valuable tool in the synthesis of a wide range of derivatives, enhancing its applicability in different fields.
Propriétés
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-(4-oxopyridin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3.Cs/c9-7(10,6(15)16)8(11,12)13-3-1-5(14)2-4-13;/h1-4H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWCGFRJHISTH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)C(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CsF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-4-[(4S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B8087147.png)









![3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)](/img/structure/B8087211.png)
